1-Chloro-N-methyl-N-phenylmethanesulfonamide
Overview
Description
1-Chloro-N-methyl-N-phenylmethanesulfonamide is an organosulfur compound with the molecular formula C8H10ClNO2S It is characterized by the presence of a sulfonamide group attached to a phenyl ring, with a chlorine atom and a methyl group bonded to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-N-methyl-N-phenylmethanesulfonamide can be synthesized through the reaction of chloromesyl chloride (CAS#: 3518-65-8) with N-methylaniline (CAS#: 100-61-8). The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-N-methyl-N-phenylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Substitution Products: Derivatives with different substituents replacing the chlorine atom.
Oxidation Products: Sulfone or sulfoxide derivatives.
Reduction Products: Reduced forms of the sulfonamide group.
Scientific Research Applications
1-Chloro-N-methyl-N-phenylmethanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 1-Chloro-N-methyl-N-phenylmethanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, influencing the activity of the target molecule. The chlorine atom and phenyl ring contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
1,1,1-Trifluoro-N-phenylmethanesulfonamide: Contains a trifluoromethyl group instead of a chlorine atom, leading to different chemical properties and reactivity.
N-Phenyl-bis(trifluoromethanesulfonimide): Features two trifluoromethanesulfonyl groups, offering distinct applications in organic synthesis.
Uniqueness: 1-Chloro-N-methyl-N-phenylmethanesulfonamide is unique due to its specific combination of a chlorine atom, methyl group, and phenyl ring attached to the sulfonamide group. This structure imparts distinct chemical properties, making it valuable for targeted applications in various fields.
Properties
IUPAC Name |
1-chloro-N-methyl-N-phenylmethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-10(13(11,12)7-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVGFYZTGGWQDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199979 | |
Record name | Methanesulfonamide, 1-chloro-N-methyl-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52009-27-5 | |
Record name | Methanesulfonamide, 1-chloro-N-methyl-N-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052009275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonamide, 1-chloro-N-methyl-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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